molecular formula C12H8BrN3O2 B2758435 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1263180-88-6

1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2758435
CAS No.: 1263180-88-6
M. Wt: 306.119
InChI Key: JRIHKKDCXSQBNF-UHFFFAOYSA-N
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Description

1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid is a complex organic compound featuring a brominated indolizine moiety linked to a pyrazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the indolizine ring, followed by bromination and subsequent coupling with a pyrazole derivative. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product formation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the bromine site.

Mechanism of Action

The mechanism of action of 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indolizine moiety and the pyrazole ring can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of a brominated indolizine moiety and a pyrazole ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(6-bromoindolizin-3-yl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O2/c13-8-1-2-9-3-4-11(15(9)7-8)16-10(12(17)18)5-6-14-16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIHKKDCXSQBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC=C2N3C(=CC=N3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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